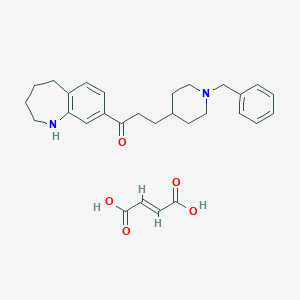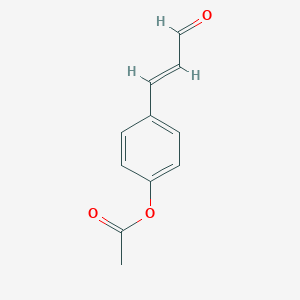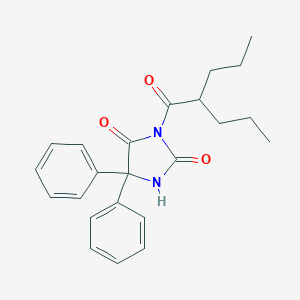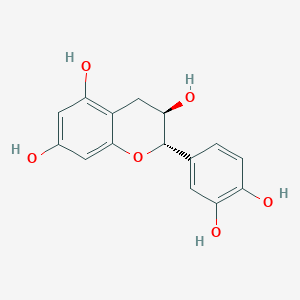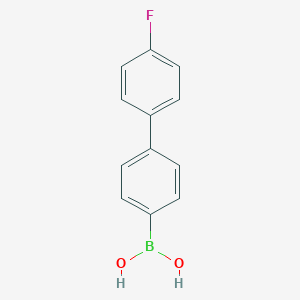
4-(4-Fluorophenyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis
4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis
4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .Aplicaciones Científicas De Investigación
-
Coupling Reactions
- Field : Organic Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Method : The specific procedures for these reactions would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
-
Synthesis of Biologically Active Terphenyls
- Field : Medicinal Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid is used to make novel biologically active terphenyls .
- Method : The specific procedures would depend on the exact terphenyl being synthesized. Generally, this would involve a coupling reaction similar to the one described above .
- Results : The product of these reactions would be a terphenyl molecule with potential biological activity .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including 4-(4-Fluorophenyl)phenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Method : The specific procedures would depend on the exact sensing application. Generally, this would involve incorporating the boronic acid into a sensor and then exposing the sensor to the analyte .
- Results : The interaction of the boronic acid with the analyte would cause a measurable change in the sensor, allowing the presence and potentially the concentration of the analyte to be determined .
-
Suzuki Coupling
- Field : Organic Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Suzuki coupling reactions .
- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
-
Pd-Catalyzed Direct Arylation of Pyrazoles
- Field : Organic Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Pd-catalyzed direct arylation of pyrazoles .
- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
-
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles
- Field : Nanotechnology
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
-
Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence
- Field : Organic Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
-
Ruthenium catalyzed direct arylation
- Field : Organic Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Ruthenium catalyzed direct arylation .
- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
-
Rh-catalyzed asymmetric conjugate additions
- Field : Organic Chemistry
- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Rh-catalyzed asymmetric conjugate additions .
- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .
- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFYFVXTICBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566566 |
Source


|
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)phenylboronic acid | |
CAS RN |
140369-67-1 |
Source


|
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
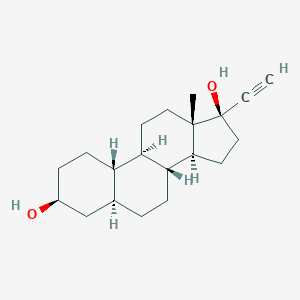
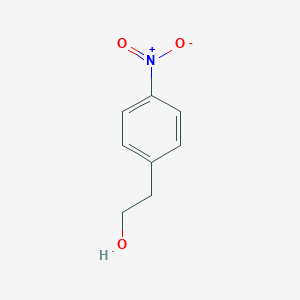
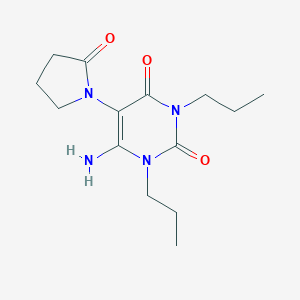
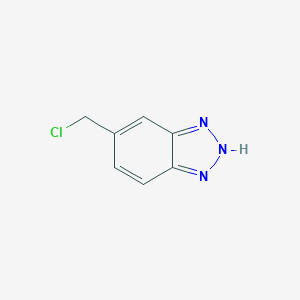
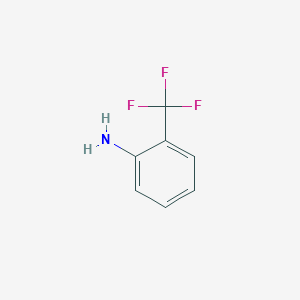
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
